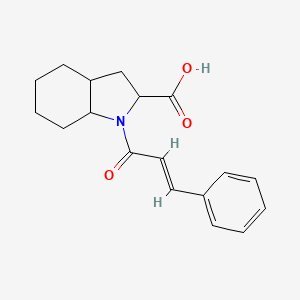![molecular formula C18H12N4O5S2 B2895393 (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-36-3](/img/structure/B2895393.png)
(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazole derivatives are important in the field of medicinal chemistry due to their distinctive structures and broad spectrum of biological effects . They have been used in the search for new anti-mycobacterial agents .
Synthesis Analysis
In the synthesis of similar compounds, researchers have designed and synthesized series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC and MS spectral analysis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS) and high performance liquid chromatography (HPLC) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are often analyzed using techniques such as NMR, LC-MS, and HPLC .Applications De Recherche Scientifique
Antimicrobial Activity
One significant application of derivatives related to (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is their potential antimicrobial activity. Studies have shown that benzothiazole-imino-benzoic acid ligands, which share a structural similarity, and their metal complexes exhibit good antimicrobial activity against various bacterial strains. These compounds, derived from amino-benzothiazole and 2-formylbenzoic acid, were synthesized and characterized, showing effectiveness against bacteria causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).
Chemical Synthesis and Characterization
Another research avenue involves the synthesis and characterization of related compounds for exploring their chemical properties and potential applications. For example, benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles were synthesized from benzisoxazolyl-3-acetic acid and thiosemicarbazide. These compounds underwent further reactions to produce derivatives with potential antibacterial and antifungal activities. Their structures were confirmed using various spectroscopic methods, highlighting their significance in developing novel antimicrobial agents (Lamani et al., 2009).
Luminescence Sensing
Compounds within the same chemical family have been studied for their luminescence sensing properties. New complexes containing bis(thiabendazole) moieties were synthesized and demonstrated to act as high selectivity and sensitivity fluorescent chemosensors for ethylene glycol and metal ions such as Fe3+ and Cu2+. These findings indicate the potential of these compounds in developing new sensors for environmental monitoring and biochemical assays (Shi et al., 2020).
Mécanisme D'action
Target of Action
The compound, also known as “methyl 2-[(2Z)-2-[(1,3-benzothiazole-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate”, primarily targets the ATP-Phosphoribosyl Transferase (ATP-PRTase) enzyme . This enzyme is unique to Mycobacterium tuberculosis (Mtb), making it a promising target for the development of new drugs to combat tuberculosis .
Mode of Action
The compound interacts with its target, ATP-PRTase, by binding to it . The binding of the compound to ATP-PRTase results in the inhibition of the enzyme’s activity . This interaction and resulting change can lead to the inhibition of the growth of Mtb .
Biochemical Pathways
The compound affects the histidine biosynthesis pathway . By inhibiting ATP-PRTase, the compound disrupts this pathway, which is crucial for the growth and survival of Mtb . The disruption of this pathway can lead to the inhibition of the growth of Mtb .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted in silico . .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ATP-PRTase and the disruption of the histidine biosynthesis pathway . These effects can lead to the inhibition of the growth of Mtb . The compound has shown significant activity against Mtb, with no acute cellular toxicity observed .
Action Environment
It’s worth noting that the compound was synthesized using an environmentally friendly method
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[2-(1,3-benzothiazole-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O5S2/c1-27-15(23)9-21-12-7-6-10(22(25)26)8-14(12)29-18(21)20-16(24)17-19-11-4-2-3-5-13(11)28-17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPIGYVOMNCFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2895310.png)



![N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide](/img/structure/B2895315.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B2895317.png)



![N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2895323.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2895326.png)

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide](/img/structure/B2895333.png)